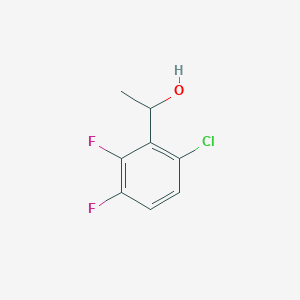
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is a nucleoside analog that plays a crucial role in various biological processes. It is a derivative of pyrimidine and is structurally similar to thymidine, a component of DNA. This compound is significant in the field of biochemistry and molecular biology due to its involvement in DNA synthesis and repair mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione typically involves the glycosylation of a pyrimidine base with a deoxyribose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:
Starting Materials: Pyrimidine base and deoxyribose sugar.
Catalyst: Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate).
Solvent: Anhydrous acetonitrile.
Reaction Temperature: Typically around 0-25°C.
Purification: Chromatographic techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using nucleoside phosphorylases can be employed to achieve higher yields and specificity. The process involves:
Enzymes: Nucleoside phosphorylases.
Substrates: Pyrimidine base and deoxyribose-1-phosphate.
Reaction Conditions: Aqueous buffer solution, pH 7-8, at room temperature.
Purification: Crystallization or chromatographic methods.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form 5-formyl-2,4(1H,3H)-pyrimidinedione.
Reduction: Reduction can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-Formyl-2,4(1H,3H)-pyrimidinedione.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Plays a role in studying DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
Wirkmechanismus
The compound exerts its effects by incorporating into DNA during replication. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral DNA. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: A natural nucleoside involved in DNA synthesis.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific incorporation into DNA and its ability to act as a chain terminator. Unlike thymidine, it can be modified to enhance its therapeutic properties. Compared to 5-fluorouracil and cytarabine, it has a distinct mechanism of action and different therapeutic applications.
Eigenschaften
Molekularformel |
C9H12N2O5 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
ASOJEESZSWWNQK-FSDSQADBSA-N |
Isomerische SMILES |
C1[C@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O |
Kanonische SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



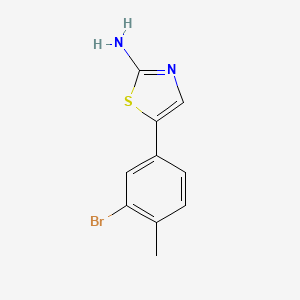

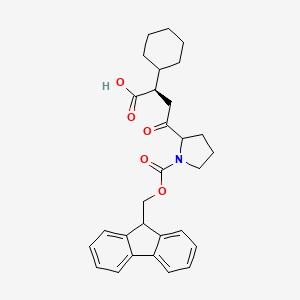
![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)

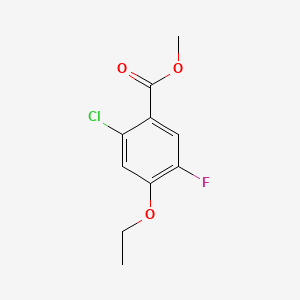
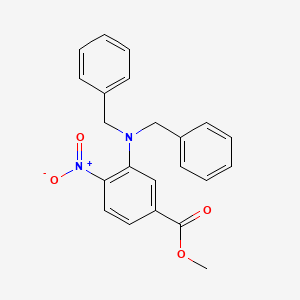
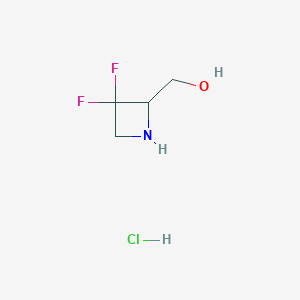
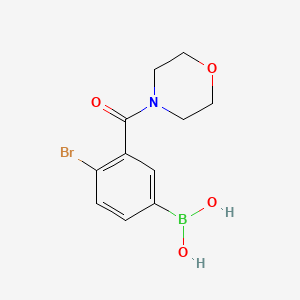

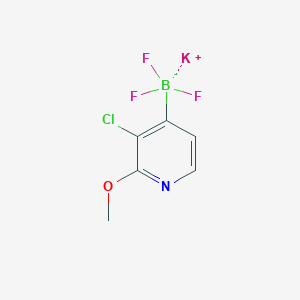
![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
